![molecular formula C12H9F4NO3 B2910398 2-{[2-Fluoro-5-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylic acid CAS No. 1024222-29-4](/img/structure/B2910398.png)
2-{[2-Fluoro-5-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-5-(trifluoromethyl)aniline is a chemical compound with the molecular formula C7H5F4N . It has a molecular weight of 179.118 g/mol . This compound appears as a clear yellow liquid .
Molecular Structure Analysis
The IUPAC name for this compound is 2-fluoro-5-(trifluoromethyl)aniline . The InChI Key is DRKWGMXFFCPZLW-UHFFFAOYSA-N . The SMILES representation is NC1=CC(=C(C=C1F)C(F)(F)F) .Physical And Chemical Properties Analysis
This compound has a density of 1.378, a boiling point of 210°C, and a refractive index of 1.461 . It also has a flash point of 70°C (158°F) .科学研究应用
2-FTCA has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of biologically active compounds, such as antibiotics and anti-cancer agents. It has also been used in the synthesis of other compounds, such as polymers, surfactants, and catalysts. Additionally, it has been used in the synthesis of peptides, which are important molecules in the study of protein folding.
作用机制
The mechanism of action of 2-FTCA is not fully understood. It is believed that the compound acts as a catalyst in the formation of covalent bonds between molecules, which can lead to the formation of new molecules. Furthermore, it is believed that the compound can act as an electron-donor in some reactions, which can lead to the formation of new molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-FTCA are not fully understood. However, it is believed that the compound can act as an inhibitor of enzymes, which can lead to the inhibition of a variety of metabolic pathways. Additionally, it is believed that the compound can act as a chelating agent, which can lead to the sequestration of metals and other molecules.
实验室实验的优点和局限性
2-FTCA has several advantages when used in laboratory experiments. It is relatively inexpensive, and is readily available in most chemical supply stores. Furthermore, it is relatively stable, and can withstand a variety of temperatures and pH levels. Additionally, it is relatively non-toxic, and poses minimal risk to human health.
However, there are also some limitations to using 2-FTCA in laboratory experiments. It is not as reactive as some other compounds, and can require higher temperatures and longer reaction times in order to achieve the desired results. Additionally, it can be difficult to obtain pure samples of the compound, as it is often contaminated with other compounds.
未来方向
There are a number of potential future directions for the use of 2-FTCA. For example, it could be used in the synthesis of new compounds, such as polymers and surfactants. Additionally, it could be used in the synthesis of peptides, which could be used to study protein folding. Furthermore, it could be used in the synthesis of biologically active compounds, such as antibiotics and anti-cancer agents. Finally, it could be used in the development of new catalysts, which could be used in a variety of chemical reactions.
合成方法
2-FTCA is typically synthesized through a two-step process. The first step involves the reaction of an aniline derivative with a cyclopropanecarboxylic acid group. This reaction is typically carried out in a reaction vessel containing an organic solvent, such as dichloromethane. The reaction is then heated to a temperature of around 80°C, and the reaction is allowed to proceed for a period of time. The second step of the synthesis involves the reaction of a fluoroalkyl halide with the aniline derivative. This reaction is typically carried out in a reaction vessel containing an organic solvent, such as dichloromethane. The reaction is then heated to a temperature of around 80°C, and the reaction is allowed to proceed for a period of time.
安全和危害
属性
IUPAC Name |
2-[[2-fluoro-5-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F4NO3/c13-8-2-1-5(12(14,15)16)3-9(8)17-10(18)6-4-7(6)11(19)20/h1-3,6-7H,4H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQMZKYMRFITJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

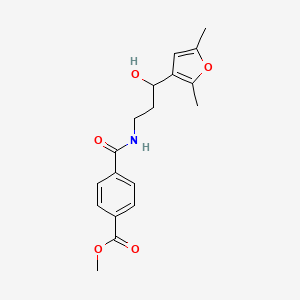
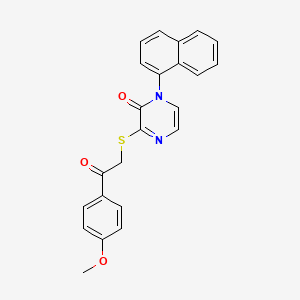
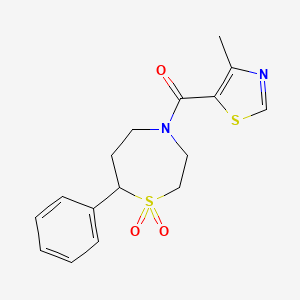
![N,N-Dimethyl-2-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2910322.png)

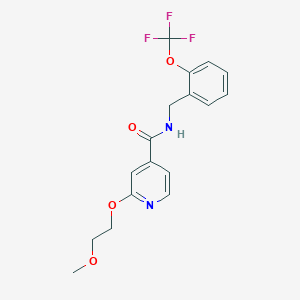
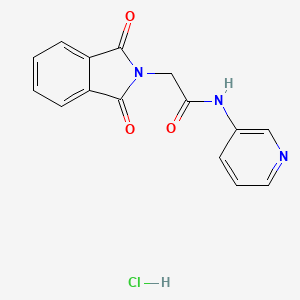


![2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrobromide](/img/no-structure.png)
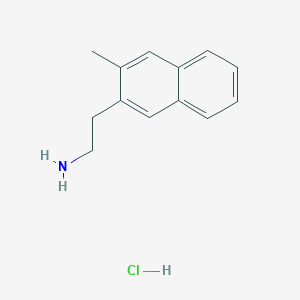
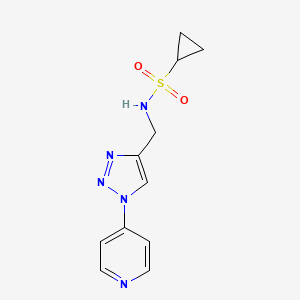
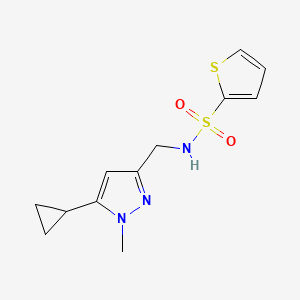
![N,N-dimethyl-3-oxo-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide](/img/structure/B2910338.png)